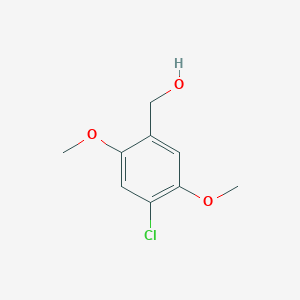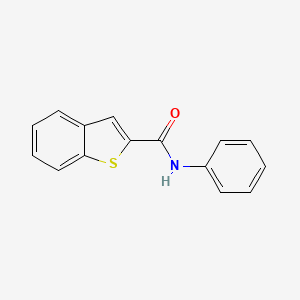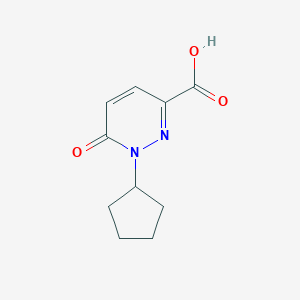
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid is an organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a cyclopentyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. Its distinct chemical structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid. This intermediate is then reacted with bromine to yield the desired compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives. .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of anti-inflammatory agents.
Medicine: Research has indicated potential therapeutic applications, including the treatment of acute lung injury and sepsis.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, analogues of this compound have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This modulation of inflammatory pathways is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound also exhibits anti-inflammatory activity and has been studied for its potential therapeutic applications.
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid:
The uniqueness of this compound lies in its specific structural features and its ability to modulate inflammatory responses, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-6-5-8(10(14)15)11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
InChI Key |
OXSALPKJCLLCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
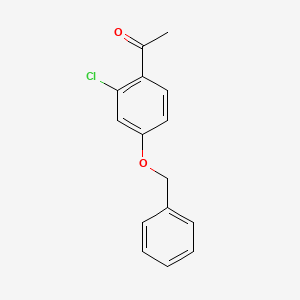
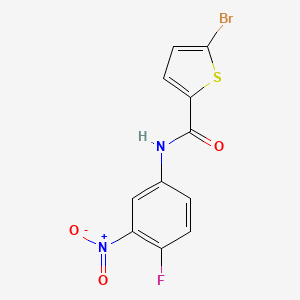
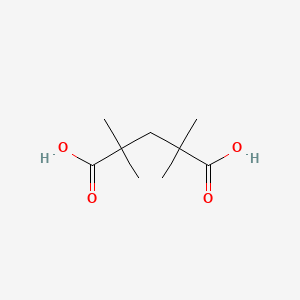
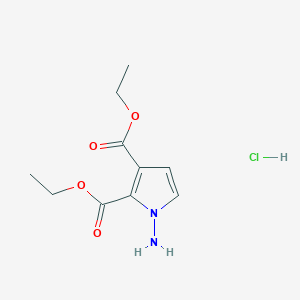
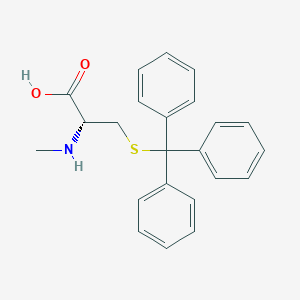
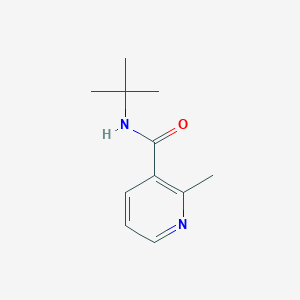
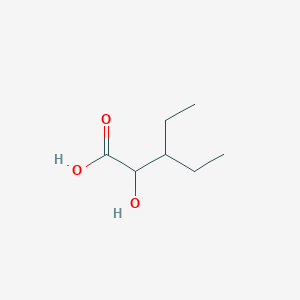
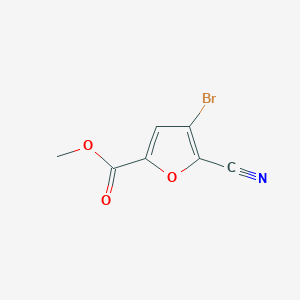
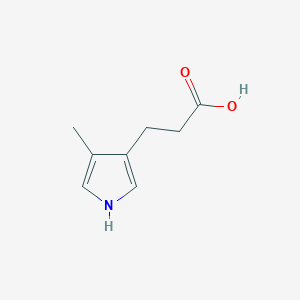

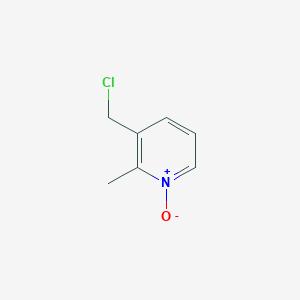
![Furo[2,3-c]pyridine, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B8764330.png)
